molecular formula C18H17N5O3 B11220440 3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo- CAS No. 1435908-31-8

3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-

Cat. No.: B11220440
CAS No.: 1435908-31-8
M. Wt: 351.4 g/mol
InChI Key: FCPUNWKANOGDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolidine ring, an indazole moiety, and a pyridine ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the indazole and pyridine moieties. Common reagents used in these reactions include:

    Pyrrolidine: A starting material for the pyrrolidine ring.

    Indazole: Used to introduce the indazole moiety.

    Pyridine: For the pyridine ring.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinecarboxamides: Compounds with similar pyrrolidine ring structures.

    Indazole Derivatives: Compounds containing the indazole moiety.

    Pyridine Derivatives: Compounds with the pyridine ring.

Uniqueness

“3-Pyrrolidinecarboxamide, 1-(1H-indazol-3-yl)-N-(6-methoxy-3-pyridinyl)-5-oxo-” is unique due to its combination of three distinct heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1435908-31-8

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-(6-methoxypyridin-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-26-15-7-6-12(9-19-15)20-18(25)11-8-16(24)23(10-11)17-13-4-2-3-5-14(13)21-22-17/h2-7,9,11H,8,10H2,1H3,(H,20,25)(H,21,22)

InChI Key

FCPUNWKANOGDED-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.